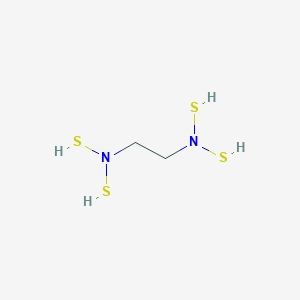
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is a chemical compound characterized by the presence of four sulfanyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the amine groups by the thiol groups. Common reagents used in this synthesis include thiol-containing compounds such as thiourea or thioglycolic acid.
Industrial Production Methods
Industrial production of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of thiol-based redox biology and as a potential inhibitor of enzymes that interact with thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. This interaction can affect various molecular targets and pathways, including redox signaling and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with methyl groups instead of sulfanyl groups.
Ethylenediamine: The parent compound without any substituents.
Thiourea: Contains thiol groups but lacks the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is unique due to the presence of four sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form disulfide bonds and interact with thiol groups makes it particularly valuable in redox biology and coordination chemistry.
Propiedades
Número CAS |
135886-79-2 |
|---|---|
Fórmula molecular |
C2H8N2S4 |
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(sulfanyl)ethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2S4/c5-3(6)1-2-4(7)8/h5-8H,1-2H2 |
Clave InChI |
QPASNUCDQSQLMP-UHFFFAOYSA-N |
SMILES canónico |
C(CN(S)S)N(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


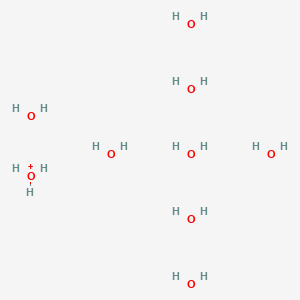
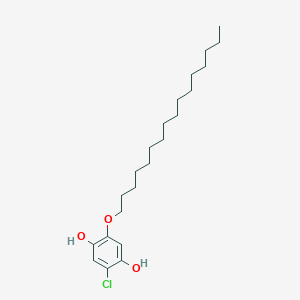
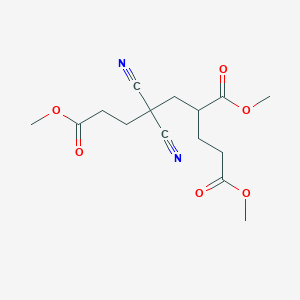


![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
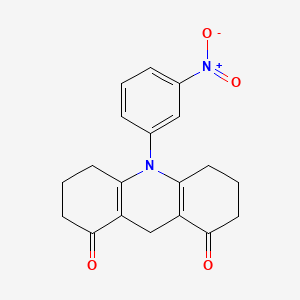
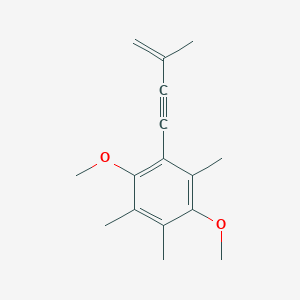
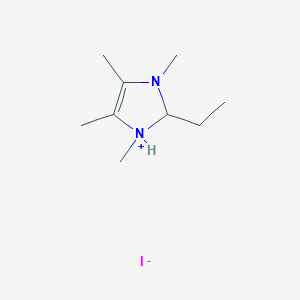
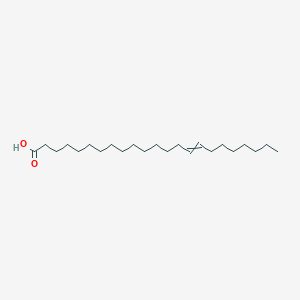
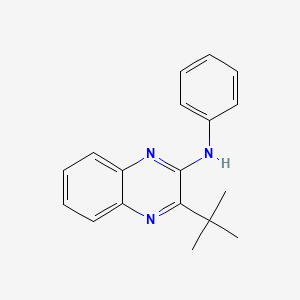
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
